3-(4-Fluorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
3-(4-Fluorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is a complex organic compound characterized by its benzoxazole core structure and fluorinated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazole ring. One common approach is the cyclization of 4-fluorobenzylamine with a suitable carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated benzyl group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, 3-(4-Fluorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid can be utilized as a probe to study biological systems. Its fluorescence properties can help in imaging and tracking biological molecules within cells.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-(4-Fluorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorinated benzyl group can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
3-(4-Chlorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
3-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
Uniqueness: 3-(4-Fluorobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid stands out due to its fluorinated benzyl group, which can impart unique chemical and physical properties compared to its non-fluorinated counterparts. This fluorine atom can enhance the compound's stability, reactivity, and binding affinity, making it particularly useful in various applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-oxo-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4/c16-11-4-1-9(2-5-11)8-17-12-7-10(14(18)19)3-6-13(12)21-15(17)20/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPLOHVPDYFZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=CC(=C3)C(=O)O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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